2-(2-chlorophenyl)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]acetamide
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Overview
Description
2-(2-chlorophenyl)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]acetamide is an organic compound with a complex structure that includes a chlorophenyl group, a cyclopropyl group, and a pyrazole ring
Preparation Methods
The synthesis of 2-(2-chlorophenyl)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.
Introduction of the cyclopropyl group: This step may involve the use of cyclopropyl bromide in the presence of a base to form the cyclopropyl-substituted pyrazole.
Attachment of the chlorophenyl group: This can be done through a nucleophilic substitution reaction using 2-chlorobenzyl chloride.
Formation of the acetamide linkage: This final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-(2-chlorophenyl)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-(2-chlorophenyl)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar compounds to 2-(2-chlorophenyl)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]acetamide include other pyrazole derivatives and chlorophenyl-substituted compounds. These compounds may share some chemical properties but differ in their specific biological activities or applications. For example:
2-(4-chlorophenyl)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]acetamide: Similar structure but with a different position of the chlorine atom.
N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)-2-(4-chlorophenyl)acetamide: Another isomer with potential differences in reactivity and biological activity.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O/c1-20-15(11-6-7-11)9-13(19-20)10-18-16(21)8-12-4-2-3-5-14(12)17/h2-5,9,11H,6-8,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQBSGCKZNEOTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)CC2=CC=CC=C2Cl)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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